molecular formula C17H22N2O2 B14112545 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B14112545
M. Wt: 286.37 g/mol
InChI Key: KEHDFDMCFCBEJB-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxylic acid, while reduction may produce N-[3-(2-hydroxypyrrolidin-1-yl)phenyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H22N2O2/c20-16-10-5-11-19(16)15-9-4-8-14(12-15)18-17(21)13-6-2-1-3-7-13/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,21)

InChI Key

KEHDFDMCFCBEJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O

Origin of Product

United States

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